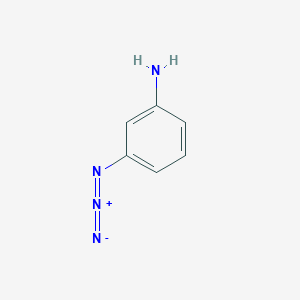
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride (DFMBSC) is an organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and other organic solvents. DFMBSC is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles and carbon-carbon bond formation. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated peptides and nucleic acids.
作用機序
The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as FBBSC, and form a covalent bond. This covalent bond is then broken, and the desired product is formed. Additionally, this compound can act as a catalyst in various reactions, such as the synthesis of heterocycles and carbon-carbon bond formation.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it has been shown to have some biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinases, which are involved in cell signaling pathways.
実験室実験の利点と制限
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is corrosive and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.
将来の方向性
There are several potential future directions for research involving 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted into its potential as a catalyst in organic reactions and its use in the synthesis of fluorinated compounds. Finally, further research could be conducted into its use in the synthesis of agrochemicals and other organic molecules.
合成法
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is synthesized through a nucleophilic substitution reaction between 4-fluorobenzene-1-sulfonyl chloride (FBBSC) and 2,2-difluoromethyl-1,3-dioxolane (DFMD). The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar solvent, such as dimethylformamide. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a fluorinated sulfonate anion, and the subsequent formation of the desired product.
特性
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUHOAQBKHFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)





![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)

